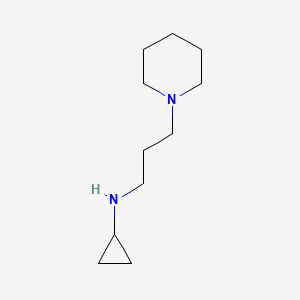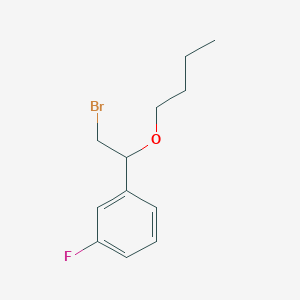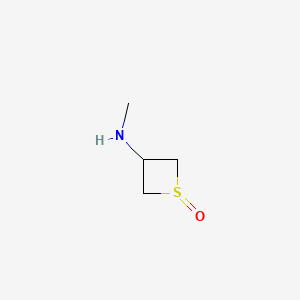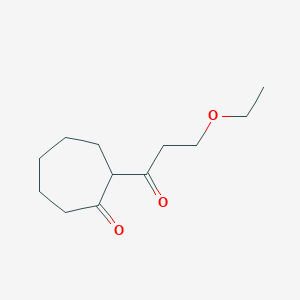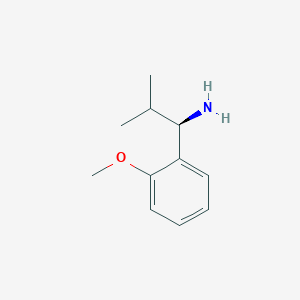![molecular formula C10H14F2O2 B13640875 9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13640875.png)
9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid is a fluorinated organic compound with the molecular formula C10H14F2O2. It is characterized by a bicyclic structure with two fluorine atoms attached to the ninth carbon and a carboxylic acid group at the third carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid typically involves the fluorination of bicyclo[3.3.1]nonane derivatives. One common method includes the reaction of bicyclo[3.3.1]nonane-3-carboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: 9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
9-Borabicyclo[3.3.1]nonane: A related compound used as a catalyst in organic synthesis.
Bicyclo[3.3.1]nonane derivatives: Various derivatives with different functional groups attached to the bicyclic structure.
Uniqueness: 9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, reactivity, and potential biological activity compared to non-fluorinated analogs .
Propriétés
Formule moléculaire |
C10H14F2O2 |
|---|---|
Poids moléculaire |
204.21 g/mol |
Nom IUPAC |
9,9-difluorobicyclo[3.3.1]nonane-3-carboxylic acid |
InChI |
InChI=1S/C10H14F2O2/c11-10(12)7-2-1-3-8(10)5-6(4-7)9(13)14/h6-8H,1-5H2,(H,13,14) |
Clé InChI |
WOBMQZMVMMWONV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(CC(C1)C2(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



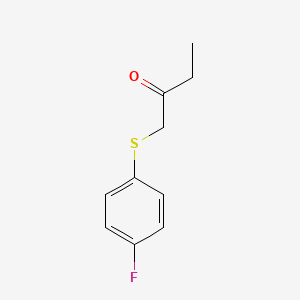

![1-[(2-Fluoropyridin-4-yl)methyl]piperazine](/img/structure/B13640818.png)
![Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride](/img/structure/B13640820.png)
